cPrPMEDAP
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cPrPMEDAP involves the conversion of GS-9219 to this compound through a series of enzymatic reactions. GS-9219 is hydrolyzed intracellularly to this compound, which is subsequently deaminated to PMEG . The compound is prepared from this compound by the action of L-alanine ethyl ester hydrochloride after activation of the phosphonic acid residue with Aldrithiol and triphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves the use of advanced organic synthesis techniques and stringent reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
cPrPMEDAP undergoes several types of chemical reactions, including:
Hydrolysis: GS-9219 is hydrolyzed to this compound in the presence of lysosomal carboxypeptidase cathepsin A.
Deamination: This compound is deaminated to PMEG by the action of adenosine deaminase-like protein.
Common Reagents and Conditions
Hydrolysis: Lysosomal carboxypeptidase cathepsin A is used to hydrolyze GS-9219 to this compound.
Deamination: Adenosine deaminase-like protein catalyzes the deamination of this compound to PMEG.
Major Products Formed
Scientific Research Applications
cPrPMEDAP has several scientific research applications, including:
Antiproliferative Activity: This compound displays antiproliferative properties against human papillomavirus-transformed cervical carcinoma cell lines (SiHa cells) with an effective concentration to inhibit 50% cell growth (EC50) value of 290 nanomolar.
Antiviral Activity: GS-9191, a prodrug of this compound, exhibits potent in vitro antiproliferative effects against a broad spectrum of cells transformed by human papillomavirus.
Cancer Research: This compound is used in cancer research due to its ability to inhibit DNA synthesis and repair by strongly suppressing nuclear DNA polymerases.
Mechanism of Action
The mechanism of action of cPrPMEDAP involves its conversion to PMEG, which is further phosphorylated to PMEG diphosphate (PMEG-DP). PMEG-DP acts as a potent inhibitor of nuclear DNA polymerases α, δ, and ε, blocking DNA synthesis and repair via effective incorporation and chain termination . This inhibition leads to the arrest of cell growth and induction of apoptosis in proliferating cells .
Comparison with Similar Compounds
Similar Compounds
9-(2-Phosphonylmethoxyethyl)guanine (PMEG): PMEG is the active metabolite of cPrPMEDAP and exhibits potent antiproliferative effects in multiple in vitro and in vivo models.
Uniqueness
This compound is unique due to its specific intracellular activation pathway, which involves hydrolysis, deamination, and phosphorylation. This pathway allows for targeted delivery of the active metabolite PMEG into lymphoid cells and tissues, minimizing systemic toxicity .
Biological Activity
cPrPMEDAP (9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine) is a prodrug of the potent antiviral agent PMEG (9-(2-phosphonylmethoxyethyl)guanine). Its biological activity has been extensively studied, particularly in the context of its metabolism, efficacy against cancer cells, and mechanisms of resistance.
This compound is activated intracellularly through a series of enzymatic reactions. The conversion process involves:
- Hydrolysis by Proteases : this compound is hydrolyzed by serine protease cathepsin A (CatA) within lysosomes, leading to the release of PMEG .
- Deamination : The adenosine deaminase-like (ADAL) protein catalyzes the oxidative deamination of this compound to PMEG, which is subsequently phosphorylated to its active form, PMEG-DP .
The mechanism by which PMEG-DP acts is crucial; it serves as a chain terminator during DNA replication in HPV-transformed cells, leading to apoptosis .
Efficacy Against Cancer Cells
This compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- In SiHa cells (HPV-transformed cervical carcinoma), this compound demonstrates an effective concentration (EC50) of 290 nM .
- Resistance studies show that the C33A-Res cell line exhibits over 200-fold resistance to this compound compared to its parental line, C33A-WT. This resistance is attributed to mutations in the ADAL gene that impair the conversion of this compound to PMEG .
Resistance Mechanisms
The resistance observed in certain cell lines can be linked to specific mutations in the ADAL protein. Notably:
- Mutations such as H286R and S180N in ADAL have been identified in resistant cell lines, significantly reducing its enzymatic activity and thus the conversion efficiency of this compound to PMEG .
- The introduction of wild-type ADAL into resistant cells has been shown to restore sensitivity to both this compound and GS-9219, indicating that the enzymatic pathway is crucial for its efficacy .
Table 1: Summary of Biological Activity Studies on this compound
Properties
CAS No. |
182798-83-0 |
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Molecular Formula |
C11H17N6O4P |
Molecular Weight |
328.26 g/mol |
IUPAC Name |
2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C11H17N6O4P/c12-11-15-9(14-7-1-2-7)8-10(16-11)17(5-13-8)3-4-21-6-22(18,19)20/h5,7H,1-4,6H2,(H2,18,19,20)(H3,12,14,15,16) |
InChI Key |
PDHWTDJKKJYOGD-UHFFFAOYSA-N |
SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O |
Synonyms |
GS-8369; N6-Cyclopropyl-PMEDAP; P-[[2-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]-phosphonic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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